molecular formula C8H12ClN3O2 B2582206 methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride CAS No. 1707576-03-1

methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2582206
CAS No.: 1707576-03-1
M. Wt: 217.65
InChI Key: UAENJDVWVUWFNE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of pyrazole with a suitable pyridine derivative, followed by esterification and subsequent hydrochloride salt formation . The reaction conditions typically include the use of organic solvents such as ethanol or dichloromethane, and the reactions are often carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Chemical Reactions Analysis

Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c1-13-8(12)7-5-2-3-9-4-6(5)10-11-7;/h9H,2-4H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAENJDVWVUWFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707576-03-1
Record name methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride
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